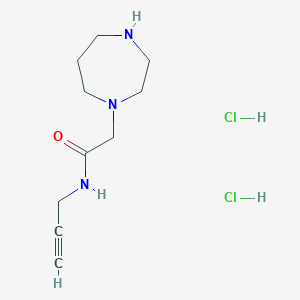
2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride
描述
2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a synthetic compound notable for its structural features, including a diazepane ring and a propargyl substituent. This compound has garnered interest in biological research due to its potential interactions with various biological macromolecules, although detailed studies on its specific biological activities remain limited.
- Molecular Formula : C10H19Cl2N3O
- Molecular Weight : 268.18 g/mol
- Structural Features : The compound contains a seven-membered heterocyclic structure (diazepane) and an acetamide group, contributing to its unique biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antidiabetic Effects : Compounds structurally related to diazepanes have been studied for their potential as antidiabetic agents through enzyme inhibition assays.
- Neuropharmacological Effects : Some derivatives of diazepanes are known to affect neurotransmitter systems, possibly providing therapeutic effects in psychiatric disorders.
The specific mechanism of action for this compound is not well established. However, preliminary studies suggest potential interactions with:
- Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in glucose metabolism.
Study on Enzyme Inhibition
A study investigating the enzyme inhibition properties of related compounds demonstrated that certain diazepane derivatives could inhibit alpha-glucosidase and alpha-amylase effectively. For instance:
- Inhibition Concentrations :
- IC50 values for related compounds ranged from 5.17 µM to 18.82 µM against alpha-glucosidase and alpha-amylase respectively.
Interaction Studies
Interaction studies using molecular docking have indicated that the binding affinity of diazepane derivatives to target enzymes is significant, with binding energies typically around -7.02 kcal/mol for alpha-glucosidase . These findings suggest a promising avenue for further exploration of the pharmacological potential of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,4-diazepan-1-yl)acetamide dihydrochloride | Contains a diazepane ring and an acetamide group | Focused on proteomics applications |
| 2-(1,4-diazepan-1-yl)-N-methylacetamide dihydrochloride | Similar core structure but with a methyl group | Potentially different biological activity |
| N-(prop-2-en-1-yl)acetamide | Lacks the diazepane structure | Different reactivity profile due to unsaturation |
属性
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13;;/h1,11H,3-9H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIKMLXYQXPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















